3-(4-fluorophenyl)-1-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “3-(4-fluorophenyl)-1-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a fluorophenyl group, a phenyl group, and a fused ring system that includes a dioxino, pyrazolo, and quinoline .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems. The molecular formula is C18H12FN3O2, with an average mass of 321.305 Da and a monoisotopic mass of 321.091370 Da .Scientific Research Applications
Fluorescence and Photophysical Properties
Pyrazolo[3,4-b]quinoline derivatives, including those related to the specified compound, exhibit significant fluorescence properties that make them suitable for applications in light-emitting devices and as fluorophores for studying biological systems. These compounds are known for their efficient quenching processes, which are reversible and can be manipulated by protonation, providing a basis for developing sensitive and selective fluorescent sensors (Mu et al., 2010). The introduction of fluorine atoms can modify the fluorescence quantum efficiency, absorption band position, and basicity of these molecules, enhancing their resistance to proton donors and preserving high fluorescence yield under certain conditions (Szlachcic & Uchacz, 2018).
Synthetic Approaches and Chemical Transformations
The synthesis of pyrazolo[3,4-b]quinoline derivatives often involves regioselective processes leading to various heterocyclic compounds with potential pharmaceutical applications. One method described involves the Povarov reaction, yielding novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines with notable antitubercular activity (Kantevari et al., 2011). Another innovative approach is the L-proline-catalysed synthesis of complex heterocyclic ortho-quinones, demonstrating environmental advantages like short reaction times and excellent yields without the need for extraction or chromatographic purification steps (Rajesh et al., 2011).
Biological Activities and Applications
Quinoline derivatives are explored for their biological activities, including antimicrobial, antiviral, and antitubercular properties, making them valuable for drug discovery and development. For instance, certain pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011). Additionally, novel synthesized quinoline derivatives have been evaluated for their potential in mammalian cell imaging, indicating their applicability as fluorophores that can bind with protein molecules (Majumdar et al., 2014).
Molecular Sensors and Logic Gates
The unique photophysical properties of pyrazolo[3,4-b]quinoline derivatives facilitate their use as molecular sensors and in the implementation of molecular logic gates. These compounds can perform advanced arithmetic operations and exhibit analyte-induced fluorescence enhancement, demonstrating their potential for detecting metal ions and other analytes with high sensitivity and selectivity (Rurack et al., 2002).
Mechanism of Action
The mechanism of action of such compounds often involves interaction with specific targets in the body, leading to changes in biochemical pathways and resulting in various molecular and cellular effects . The environment in which the compound acts can also influence its action, efficacy, and stability .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability and therapeutic effects. For instance, the compound’s structure and chemical properties can influence how well it is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how quickly it is excreted .
Properties
IUPAC Name |
14-(4-fluorophenyl)-12-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-16-8-6-15(7-9-16)23-19-14-26-20-13-22-21(29-10-11-30-22)12-18(20)24(19)28(27-23)17-4-2-1-3-5-17/h1-9,12-14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIVWZXMJXHFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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